molecular formula C25H21BrN2O2 B7702758 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

Cat. No. B7702758
M. Wt: 461.3 g/mol
InChI Key: PDIQGZHVLWWIPB-UHFFFAOYSA-N
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Description

2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as BKM120, is a small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is a critical signaling molecule that plays a role in a variety of cellular processes, including cell growth, proliferation, and survival. Aberrant activation of PI3K has been implicated in the development and progression of numerous diseases, including cancer, diabetes, and cardiovascular disease. BKM120 has shown promise as a potential therapeutic agent in the treatment of these diseases.

Mechanism of Action

2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide inhibits PI3K by binding to the catalytic subunit of the enzyme, preventing its activation and downstream signaling. This leads to a decrease in cell growth, proliferation, and survival, and can ultimately result in cell death. This compound has been shown to selectively target the alpha and delta isoforms of PI3K, which are frequently mutated in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and modulation of the immune response. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has several advantages for use in laboratory experiments, including its potency and selectivity for PI3K, its ability to inhibit multiple isoforms of the enzyme, and its ability to enhance the effectiveness of other cancer therapies. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, including the development of new formulations and delivery methods to improve its solubility and bioavailability, the identification of biomarkers that can predict patient response to the drug, and the investigation of its potential use in combination with other targeted therapies. Additionally, further studies are needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound, and to determine its potential for use in the treatment of other diseases beyond cancer.

Synthesis Methods

The synthesis of 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves several steps, including the reaction of 2-hydroxy-6-methylquinoline with m-tolyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with 2-bromo-N-(tert-butoxycarbonyl)benzamide to yield the final product. The synthesis of this compound has been optimized to improve yield and purity, and several different methods have been developed for the large-scale production of the compound.

Scientific Research Applications

2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, this compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and ovarian cancer. This compound has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy. In clinical trials, this compound has shown promise as a treatment for advanced breast cancer and glioblastoma.

properties

IUPAC Name

2-bromo-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O2/c1-16-6-5-7-20(13-16)28(25(30)21-8-3-4-9-22(21)26)15-19-14-18-12-17(2)10-11-23(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIQGZHVLWWIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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